molecular formula C17H14ClNO3 B5633321 1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

1-(4-chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B5633321
M. Wt: 315.7 g/mol
InChI Key: JDDYWRZEGDOCSH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is an indole derivative characterized by a 4-chlorophenyl group at the N1 position, a methoxy group at C5, a methyl group at C2, and a carboxylic acid moiety at C2. This structure imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. Its analogs often vary in substituent patterns, heterocyclic cores, or functional groups, leading to distinct pharmacological and chemical behaviors .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-10-16(17(20)21)14-9-13(22-2)7-8-15(14)19(10)12-5-3-11(18)4-6-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDYWRZEGDOCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331150
Record name 1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

28719-13-3
Record name 1-(4-chlorophenyl)-5-methoxy-2-methylindole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Core Modifications

Indomethacin (1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindole-3-Acetic Acid)
  • Key Differences :
    • Position 3: Acetic acid (-CH2COOH) instead of carboxylic acid (-COOH).
    • Substituent at N1: Benzoyl group (4-chlorobenzoyl) vs. direct 4-chlorophenyl attachment.
  • Implications :
    • Increased lipophilicity due to the benzoyl group and longer side chain.
    • Indomethacin is a potent NSAID (COX inhibitor), suggesting the target compound may share anti-inflammatory activity but with altered potency or selectivity .
1-(4-Chlorophenyl)-3-Methyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid
  • Key Differences: Heterocyclic core: Thienopyrazole replaces indole. Substituents: Methyl at C3, carboxylic acid at C3.
  • The compound’s molecular weight (292.75 g/mol) is lower than the target indole derivative, possibly improving bioavailability .
5-Methoxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid
  • Key Differences :
    • Substituent at N1: 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).
  • Implications :
    • Enhanced electron density in the indole ring may alter reactivity or receptor interactions.
    • Lower LogP compared to the chloro analog due to reduced hydrophobicity .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) LogP Core Structure Key Substituents Biological Activity
Target Compound ~315.75* ~3.2† Indole 4-ClPh, 5-OMe, 2-Me, 3-COOH Potential COX inhibition
Indomethacin 357.79 3.5 Indole 4-ClBz, 5-OMe, 2-Me, 3-CH2COOH NSAID (COX-1/2 inhibitor)
1-(4-ClPh)-Thienopyrazole-5-COOH 292.75 2.8 Thienopyrazole 4-ClPh, 3-Me, 5-COOH Undisclosed (likely kinase modulation)
5-MeO-1-(4-MeOPh)-Indole-3-COOH 311.33 2.5 Indole 4-MeOPh, 5-OMe, 2-Me, 3-COOH Antioxidant/anti-inflammatory

*Estimated based on formula C17H13ClNO4. †Predicted using QSPR models.

Computational and Spectroscopic Insights

  • DFT Studies :
    • Analogous chlorophenyl indoles (e.g., 4CPHPP) show planar geometries with strong intramolecular hydrogen bonding, enhancing stability .
    • The target compound’s electron-withdrawing Cl and COOH groups likely reduce HOMO-LUMO gaps, increasing reactivity compared to methoxy-substituted analogs .

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